

# (9Z)-Antheraxanthin chemical structure and properties

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## Compound of Interest

Compound Name: (9Z)-Antheraxanthin

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## An In-Depth Technical Guide to (9Z)-Antheraxanthin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, biological roles, and experimental protocols related to **(9Z)-Antheraxanthin**, a key xanthophyll in photosynthetic organisms with potential applications in various scientific fields.

## Core Chemical Identity and Structure

**(9Z)-Antheraxanthin** is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments. It is structurally an epoxycarotenol, derived from  $\beta,\beta$ -carotene-3,3'-diol where one of the endocyclic double bonds has been oxidized to form an epoxide.<sup>[1][2]</sup> The "(9Z)" designation specifies the cis configuration of the double bond at the 9th position of the polyene chain. This molecule is a key intermediate in the violaxanthin cycle, a critical photoprotective mechanism in plants and algae.<sup>[3]</sup>

IUPAC Name: (1R,3S,6S)-6-[(1E,3E,5E,7Z,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol. Note that IUPAC names may vary slightly based on stereochemistry and isomerism reported in different sources.<sup>[1][2]</sup>

## Physicochemical Properties

The physicochemical properties of **(9Z)-Antheraxanthin** are crucial for its extraction, analysis, and understanding its biological function. The data has been compiled and summarized in the table below.

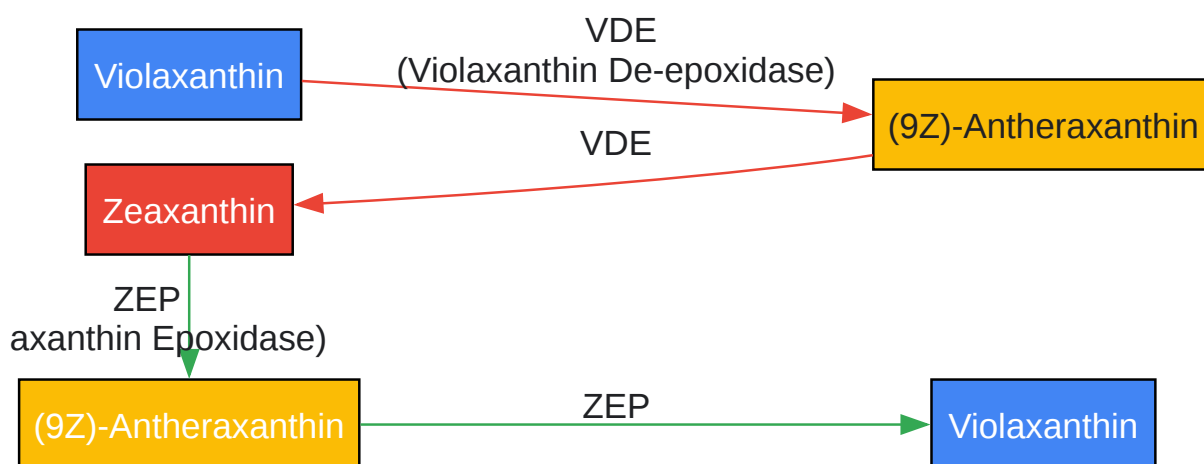
Property	Value	Source(s)
Molecular Formula	C <sub>40</sub> H <sub>56</sub> O <sub>3</sub>	[1][2]
Molecular Weight	584.87 g/mol	[1]
Exact Mass	584.423 Da	[1]
CAS Number	68831-78-7	[1][3][4]
Appearance	Typically a solid at room temperature	[1][5]
Solubility	Water: 0.00066 g/L (predicted) Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[6][7]
LogP (Octanol-Water Partition Coefficient)	8.37 - 9.758 (predicted)	[1][6]
Hydrogen Bond Donor Count	2	[1][6]
Hydrogen Bond Acceptor Count	3	[1][6]
Rotatable Bond Count	10	[1]
Polar Surface Area	52.99 Å <sup>2</sup>	[5][6]
Melting Point	Data not available for the specific (9Z)-isomer. Generally, Z-isomers have lower melting points than their all-trans counterparts.	
UV-Vis Absorption	An excitation band has been resolved at 487 nm in vivo in the alga <i>Chrysosphaera magna</i> . [8]	

## Biological Significance and Signaling Pathways

**(9Z)-Antheraxanthin**'s primary biological role is as a vital intermediate in the Violaxanthin Cycle, a key photoprotective pathway in the thylakoid membranes of chloroplasts.[3][9] This cycle helps photosynthetic organisms safely dissipate excess light energy as heat, thus preventing photo-oxidative damage.[9][10]

## The Violaxanthin Cycle

Under conditions of high light, a proton gradient ( $\Delta pH$ ) builds up across the thylakoid membrane, acidifying the lumen. This low pH activates the enzyme Violaxanthin De-epoxidase (VDE).[9] VDE catalyzes the two-step conversion of violaxanthin into zeaxanthin. **(9Z)-Antheraxanthin** is the intermediate in this process.[3][11] Zeaxanthin is highly effective at non-photochemical quenching (NPQ), the process of heat dissipation.[9] In low light, the pH gradient dissipates, and the enzyme Zeaxanthin Epoxidase (ZEP) converts zeaxanthin back to violaxanthin, with antheraxanthin again serving as the intermediate.[11]

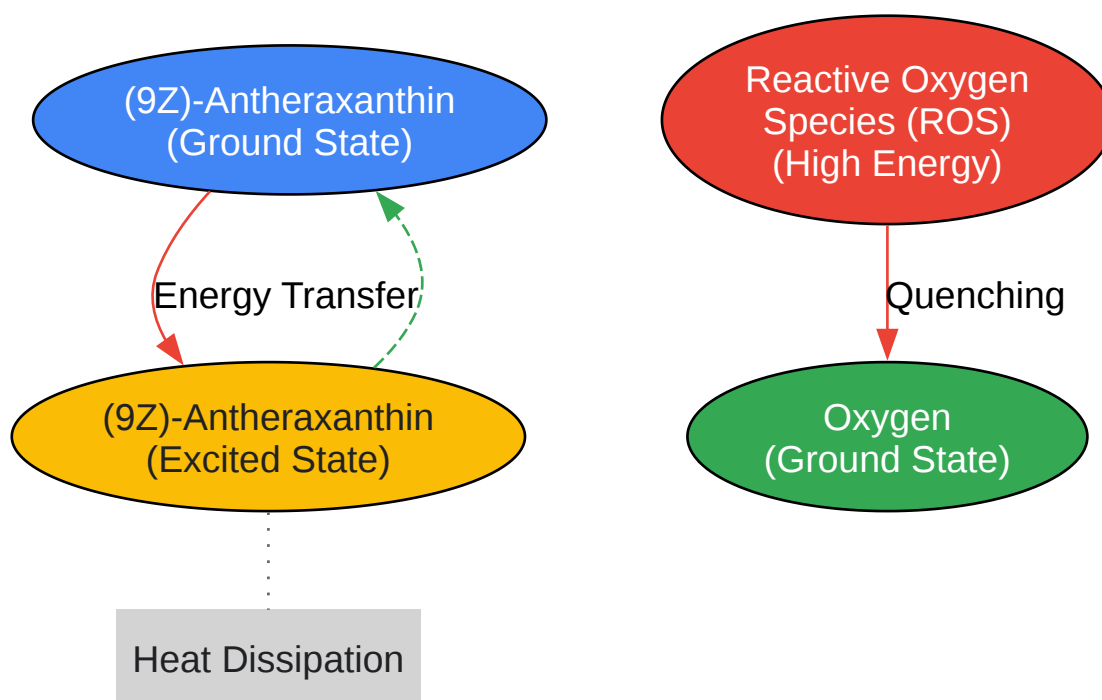


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The Violaxanthin Cycle Pathway

## Antioxidant Activity

Like other carotenoids, **(9Z)-Antheraxanthin** possesses antioxidant properties. Its extensive system of conjugated double bonds allows it to efficiently quench singlet oxygen and scavenge other reactive oxygen species (ROS), thereby mitigating oxidative stress.[12][13] The primary mechanism is physical quenching, where the carotenoid absorbs the excess energy from ROS and dissipates it as heat, returning to its ground state.[14]



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#### Antioxidant Mechanism of (9Z)-Antheraxanthin

## Experimental Protocols

The extraction and analysis of **(9Z)-Antheraxanthin** require careful procedures to prevent degradation, as carotenoids are sensitive to light, heat, and acids.[15]

### General Extraction and Purification Protocol

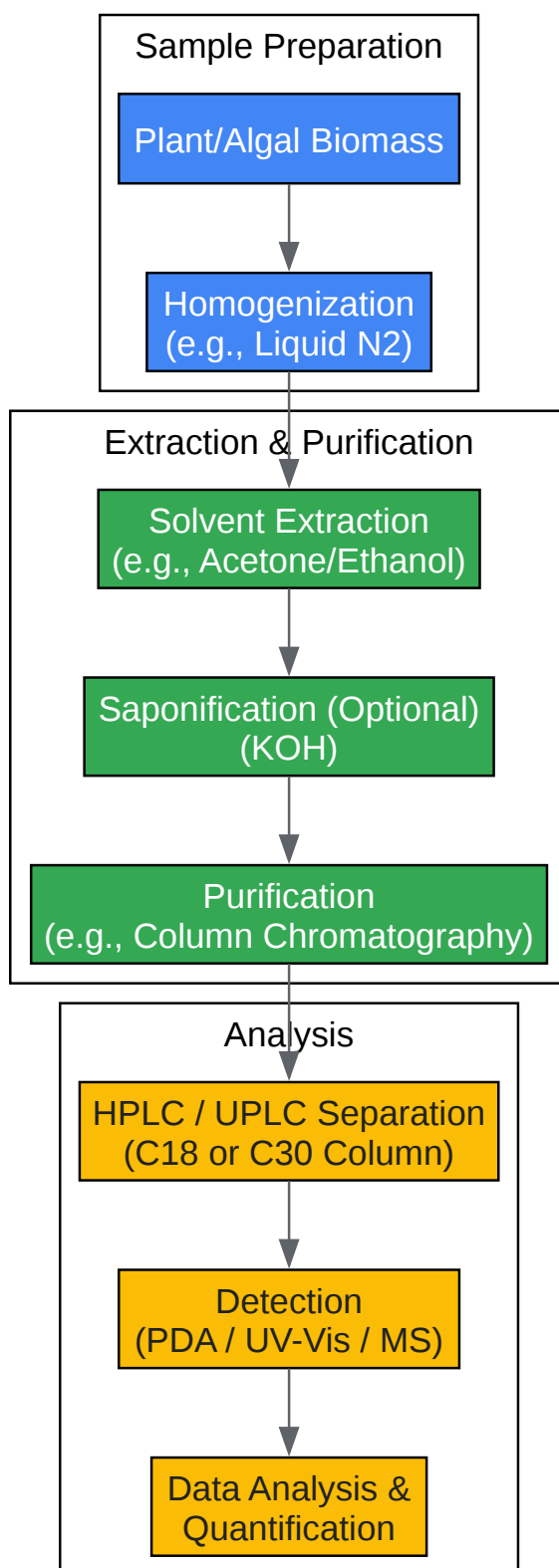
**(9Z)-Antheraxanthin** can be isolated from various natural sources, including the Antarctic alga *Koliella antarctica*. [1][4] The following is a generalized protocol for its extraction from algal or plant biomass. All steps should be performed under dim light.

- **Sample Preparation:** Harvest fresh biomass. For efficient extraction, disrupt the cell walls. This can be achieved by freeze-drying the sample followed by grinding with a mortar and pestle in liquid nitrogen or by using bead beating.[16]
- **Solvent Extraction:**

- Suspend the ground biomass in a suitable organic solvent. Acetone or ethanol are commonly used for initial extraction.[\[15\]](#)[\[17\]](#) A mixture of solvents may be required for optimal recovery.
- Vortex or sonicate the mixture to ensure thorough extraction.
- Centrifuge the sample to pellet the cell debris and collect the supernatant containing the pigments.
- Repeat the extraction process with fresh solvent until the pellet is colorless.[\[17\]](#)
- Phase Separation (if necessary):
  - Pool the supernatants. If an aqueous solvent like ethanol or acetone was used, partition the pigments into a non-polar solvent like n-hexane or diethyl ether by adding the non-polar solvent and a saline solution.
  - Collect the upper, non-polar layer which now contains the carotenoids.
- Saponification (Optional but recommended for esterified forms):
  - For samples where xanthophylls may be esterified (common in fruits and supplements), a saponification step is necessary.[\[18\]](#)
  - This involves incubating the extract with a solution of potassium hydroxide (KOH) in methanol or ethanol, often with gentle heating (e.g., 60°C).[\[18\]](#) This hydrolyzes the esters, freeing the xanthophylls.
- Purification:
  - The crude extract can be purified using chromatographic techniques.
  - Thin Layer Chromatography (TLC) or Open Column Chromatography on silica gel can be used for initial separation.[\[8\]](#)
  - For high-purity samples, High-Performance Liquid Chromatography (HPLC) is the method of choice, often using a C18 or a specialized C30 carotenoid column.[\[18\]](#)[\[19\]](#)[\[20\]](#)

## Analytical Workflow and HPLC Method

Quantitative analysis is typically performed using reverse-phase HPLC with a photodiode array (PDA) or UV-Vis detector.



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General Workflow for **(9Z)-Antheraxanthin** Analysis



#### Typical HPLC Conditions:

- Column: A C18 reverse-phase column (e.g., 10 cm length) or a C30 carotenoid-specific column is effective.[\[19\]](#)[\[20\]](#)
- Mobile Phase: A gradient or isocratic system is used. A common approach involves a binary solvent system. For example:
  - Solvent A: Acetonitrile/Methanol/Water mixture.[\[19\]](#)
  - Solvent B: Ethyl acetate or Methyl tert-butyl ether.[\[19\]](#)[\[20\]](#)
  - A gradient elution allows for the separation of multiple chlorophylls and carotenoids within a single run.[\[17\]](#)
- Detection: Detection is typically performed at wavelengths between 440-480 nm, which is the absorption maximum for most xanthophylls. A photodiode array (PDA) detector is advantageous as it allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, aiding in identification.[\[17\]](#)
- Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard of known concentration.

This guide provides the foundational technical information for researchers working with **(9Z)-Antheraxanthin**. Due to its instability, meticulous care during experimental procedures is paramount for obtaining accurate and reproducible results.

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